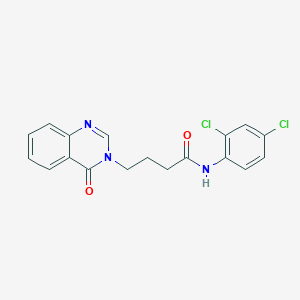![molecular formula C17H23N3O3 B7535903 N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535903.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a non-opioid analgesic agent that has been extensively studied for its potential use in pain management.
作用機序
The exact mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on the kappa opioid receptor, which is involved in the modulation of pain and addiction. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been shown to have a higher affinity for the kappa opioid receptor compared to other opioid receptors, such as the mu and delta receptors.
Biochemical and Physiological Effects
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been shown to produce analgesia in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms associated with opioid use. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide does not produce the same side effects as traditional opioids, such as respiratory depression and sedation.
実験室実験の利点と制限
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It has a high affinity for the kappa opioid receptor, which allows for the selective targeting of this receptor. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide also does not produce the same side effects as traditional opioids, which allows for safer use in animal models. However, N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more potent and selective kappa opioid receptor agonists. Another area of research is the investigation of the potential use of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide in the treatment of addiction and withdrawal symptoms associated with opioid use. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with 5-oxopyrrolidine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioid use.
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-5-3-2-4-14(15)20-8-6-13(7-9-20)19-17(22)12-10-16(21)18-11-12/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJRXQDXLLJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)

![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol](/img/structure/B7535913.png)